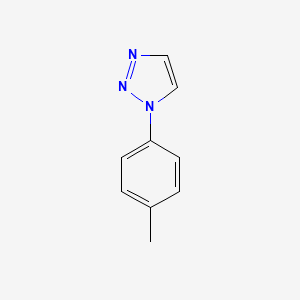

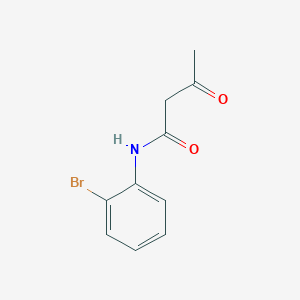

1-p-Tolyl-1H-1,2,3-triazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

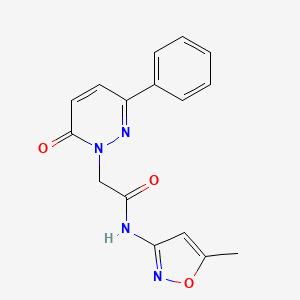

“1-p-Tolyl-1H-1,2,3-triazole” is a type of triazole compound. Triazoles are a group of five-membered ring compounds containing three nitrogen atoms. They are known for their various biological activities such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . The term “1-p-Tolyl-1H-1,2,3-triazole” refers to a specific isomer of tolyltriazole, which is a mixture of isomers that differ from benzotriazole by the addition of one methyl group attached somewhere on the benzene ring .

Scientific Research Applications

1. Supramolecular and Coordination Chemistry

1-p-Tolyl-1H-1,2,3-triazole and its derivatives demonstrate diverse applications in supramolecular and coordination chemistry. They offer unique interactions due to their nitrogen-rich triazole structure, enabling complexation of anions through hydrogen and halogen bonding. Their versatility extends to applications in anion recognition, catalysis, and photochemistry (Schulze & Schubert, 2014).

2. Luminescent Properties and Crystal Growth

The 1-p-Tolyl-1H-1,2,3-triazole derivatives exhibit significant luminescent properties. They form dominant 1D crystals, with the growth direction correlating with their lattice hydrogen-bonding interactions. These characteristics make them valuable for studies in luminescence and crystallography (Bai, Young, & Hor, 2017).

3. Enhancement of Proton Conduction

1H-1,2,3-triazole has been identified as an effective group for enhancing proton conduction in polymer electrolyte membranes (PEMs). This property is crucial for developing advanced materials with improved mechanical properties and electrochemical stability, particularly in fuel cell technology (Zhou et al., 2005).

4. Antifungal and Biological Activities

1,2,3-triazole compounds, including 1-p-Tolyl derivatives, exhibit a broad range of biological activities. They have shown promising antifungal properties and potential for use in developing new antimicrobial agents. This aspect is critical for addressing challenges in agriculture and medicine (Sun et al., 2013).

5. Corrosion Inhibition

Triazole derivatives, including p-tolyl-1H-1,2,3-triazol-5-ol, have been investigated for their efficacy in inhibiting corrosion, particularly for aluminum in acidic environments. Their molecular structure and reactivity make them suitable as corrosion inhibitors, a crucial aspect in materials science (Mostafa et al., 2021).

properties

IUPAC Name |

1-(4-methylphenyl)triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c1-8-2-4-9(5-3-8)12-7-6-10-11-12/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFXKRZBPUKVUCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=CN=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-p-Tolyl-1H-1,2,3-triazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-chloro-3-((4-ethylphenyl)sulfonyl)-N-(3,4,5-trimethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2888223.png)

![Methyl 4-((3-(dimethylamino)propyl)(6-methylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2888226.png)

![([4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-YL]methyl)(methyl)amine](/img/structure/B2888228.png)

![5-(Morpholine-4-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2888229.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2888240.png)